Morphatropin

Vue d'ensemble

Description

Morphatropin is a synthetic compound that has been developed for scientific research purposes. It is a member of the morphinan family of compounds and has been found to have a range of potential applications in the field of neuroscience. In

Applications De Recherche Scientifique

1. Analgesic Effects

Morphatropin has been studied for its analgesic properties. Müller et al. (1990) conducted a study comparing this compound with metoclopramide in treating ureteral colic, finding no significant difference in pain relief between the two treatments. Hata et al. (1988) explored the antinociceptive effects of neurotropin, which is closely related to this compound, indicating its action at the supraspinal level rather than on the spinal cord (Müller et al., 1990); (Hata et al., 1988).

2. Neuroprotective Properties

Dextromethorphan, a derivative of this compound, demonstrates neuroprotective properties. Trube and Netzer (1994) found that dextromethorphan inhibits NMDA receptor channels and voltage-operated calcium and sodium channels, contributing to its neuroprotective and antiepileptic properties (Trube & Netzer, 1994).

3. Interaction with Opiate Receptors

Zakusov and Iasnetsov (1983) studied the interaction of tropane derivatives, including motropin (closely related to this compound), with opiates, revealing that motropin acts as a morphine antagonist in terms of analgetic action and impulse summation (Zakusov & Iasnetsov, 1983).

4. Antagonizing Neurotoxicity

Morphinans, including dextrorphan (a non-narcotic dextrorotatory morphinan), have been shown to antagonize NMDA receptor-mediated neurotoxicity. This is relevant in the context of neuronal damage associated with conditions like hypoglycemia (Monyer & Choi, 1988).

5. Interactions with Other Medications

The study by Fiete et al. (1998) on the mannose receptor, which interacts with sulfated carbohydrates, demonstrates the complexity of interactions between this compound derivatives and other substances in the body (Fiete et al., 1998).

6. Potential in Treating Neurological Disorders

Sakai et al. (2018) investigated Neurotropin for its effects on glycosaminoglycan synthesis in nucleus pulposus cells, suggesting its potential in treating intervertebral disc degeneration and related back pain (Sakai et al., 2018).

Propriétés

IUPAC Name |

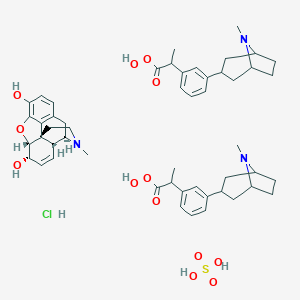

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;2-[3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)phenyl]propaneperoxoic acid;sulfuric acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.2C17H23NO3.ClH.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;2*1-11(17(19)21-20)12-4-3-5-13(8-12)14-9-15-6-7-16(10-14)18(15)2;;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;2*3-5,8,11,14-16,20H,6-7,9-10H2,1-2H3;1H;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLMLXUOHMWIFY-BJWPBXOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H68ClN3O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

998.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138230-28-1 | |

| Record name | Atropine mixture with morphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138230281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

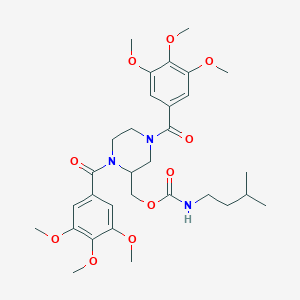

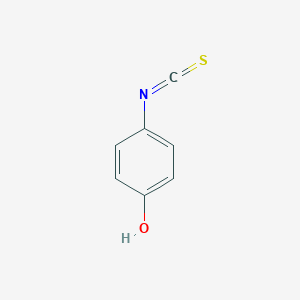

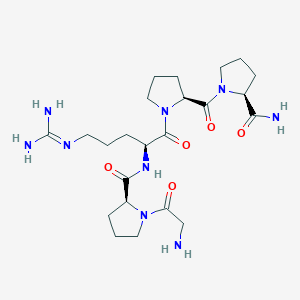

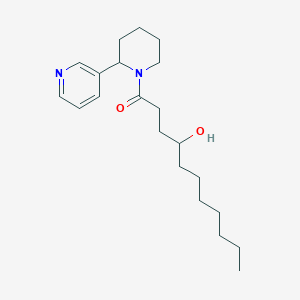

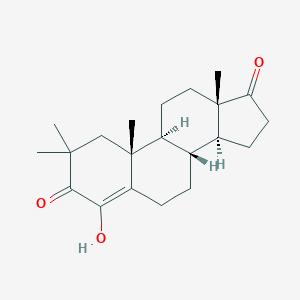

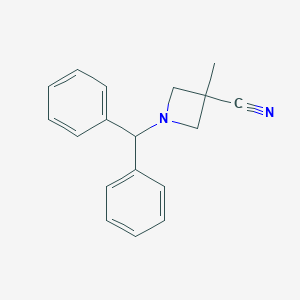

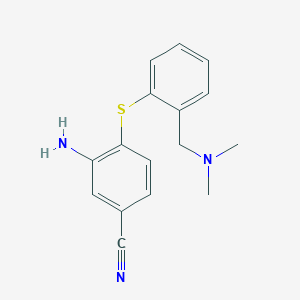

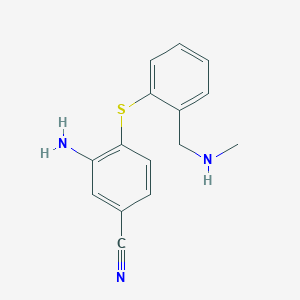

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)